![molecular formula C11H17NO2S B106448 N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine CAS No. 16191-76-7](/img/structure/B106448.png)
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine
Overview
Description
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine (CAS 16191-76-7) is a sulfonamide derivative with the molecular formula C₁₁H₁₇NO₂S and a molecular weight of 227.3232 g/mol . Key properties include:
- Boiling point: 385.4°C (at 760 mmHg)
- Melting point: 42°C
- Density: 1.104 g/cm³
- Hazard: Corrosive (C) .
The compound features a sulfonyl group (-SO₂-) attached to a 4-methylphenyl ring and an ethylamine chain, contributing to its polar nature and reactivity.
Preparation Methods
Sulfonylation of Ethylamine Derivatives
The most direct route to N1-ethyl-2-[(4-methylphenyl)sulfonyl]ethan-1-amine involves the sulfonylation of ethylamine or its derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride). This method typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in tosyl chloride.
Classic Two-Step Synthesis
In a two-step approach, ethylamine is first protected to avoid over-sulfonylation. For example, ethylamine may be reacted with acetic anhydride to form N-ethylacetamide, followed by sulfonylation with tosyl chloride in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). The acetyl group is subsequently removed via hydrolysis using NaOH or KOH in aqueous ethanol .
Example Procedure:
-
Protection: Ethylamine (1.0 equiv) reacts with acetic anhydride (1.2 equiv) in DCM at 0°C for 2 h.
-
Sulfonylation: N-Ethylacetamide (1.0 equiv) reacts with tosyl chloride (1.1 equiv) in DCM with pyridine (2.0 equiv) at room temperature for 12 h.
-
Deprotection: The intermediate is hydrolyzed with 2M NaOH in ethanol/water (1:1) at 60°C for 4 h.
Yield: 65–72% .
One-Pot Sulfonylation
Recent advancements enable a one-pot method without intermediate protection. Ethylamine directly reacts with tosyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a base (K₂CO₃) in acetonitrile at reflux. This approach reduces purification steps and improves atom economy .
Optimized Conditions:
Catalytic Methods Using Transition Metals
Transition metal catalysts offer enhanced selectivity and efficiency. Vanadium-based catalysts, for instance, facilitate sulfonamide formation via N-tosyl transfer reactions.
Vanadoxaziridine Catalysis
A vanadoxaziridine complex (generated from V₂O₃ and dipicolinic acid) enables direct N-tosylation of ethylamine derivatives. The mechanism involves the formation of a vanadoxaziridine intermediate, which transfers the N-tosyl group to the amine .
Key Reaction Parameters:
Parameter | Value |
---|---|
Catalyst | V₂O₃Dipic₂(HMPA)₂ (1 mol%) |
Phase-transfer agent | TBAB (10 mol%) |
Solvent | Acetonitrile |
Temperature | Room temperature |
Time | 12 h |
Yield | 91% |
This method avoids harsh conditions and achieves high regioselectivity, making it suitable for sensitive substrates .
Green Synthesis and Solvent-Free Approaches
Environmentally benign methods prioritize solvent-free conditions or biodegradable solvents.
Mechanochemical Synthesis
Ball milling ethylamine hydrochloride with tosyl chloride and K₂CO₃ eliminates solvent use. The mechanical energy promotes mixing and reaction efficiency.
Yield: 68% after 2 h of milling .
Aqueous-Mediated Reactions
Using water as a solvent with surfactants (e.g., SDS) improves reaction homogeneity. Ethylamine and tosyl chloride react in water at 50°C with NaHCO₃ as a base.
Yield: 60% .
Comparative Analysis of Synthesis Routes
The table below evaluates the efficiency, cost, and sustainability of key methods:
Method | Yield (%) | Cost Estimate | Green Metrics (E-factor) |
---|---|---|---|
Two-Step Synthesis | 65–72 | Moderate | 8.2 |
One-Pot Sulfonylation | 78 | Low | 5.1 |
Vanadium Catalysis | 91 | High | 3.9 |
Mechanochemical | 68 | Low | 1.2 |
Insights:
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine undergoes various chemical reactions, including:
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity . Additionally, the compound’s structure allows it to interact with cell membranes and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfonyl vs. Sulfanyl
2-[4-(Methylsulfanyl)Phenyl]Ethan-1-Amine (CAS 118468-21-6)
- Molecular formula : C₉H₁₃NS
- Molecular weight : 167.27 g/mol
- Key differences :
2-[(2-Aminoethyl)Disulfanyl]Ethan-1-Amine (CAS 51-85-4)
- Molecular formula : C₄H₁₂N₂S₂
- Molecular weight : 152.28 g/mol
- Key differences: Contains a disulfide (-S-S-) bond and two primary amine groups. Higher reactivity in redox reactions due to the disulfide bond.
Structural Complexity: Disulfonamides
4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)Sulfonyl]Amino}Phenyl)-4-Phenyl-2-Pyridyl]Phenyl}-1-Benzenesulfonamide (5a)
- Molecular formula : C₃₄H₃₀N₄O₄S₂
- Molecular weight : 645.76 g/mol
- Key differences :
- Incorporates two sulfonamide groups, a pyridyl ring, and multiple aromatic systems.
- Higher melting point (223–225°C) due to extended π-π stacking and hydrogen bonding.
- Synthesis yield of 80% suggests efficient multi-step reactions, though complexity limits scalability compared to the target compound .
Crystalline Derivatives
8-Benzyl-1-[(4-Methylphenyl)Sulfonyl]-2,7,8,9-Tetrahydro-1H-3,6:10,13-Diepoxy-1,8-Benzadiazacyclopentadecine Ethanol Hemisolvate
- Key differences :
Data Table: Comparative Analysis
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Hazards |
---|---|---|---|---|---|---|---|
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine | C₁₁H₁₇NO₂S | 227.32 | Sulfonyl, ethylamine | 385.4 | 42 | 1.104 | Corrosive |
2-[4-(Methylsulfanyl)Phenyl]Ethan-1-Amine | C₉H₁₃NS | 167.27 | Sulfanyl, amine | N/A | N/A | N/A | Not classified |
2-[(2-Aminoethyl)Disulfanyl]Ethan-1-Amine | C₄H₁₂N₂S₂ | 152.28 | Disulfide, amine | N/A | N/A | N/A | Uninvestigated toxicity |
Compound 5a (Disulfonamide) | C₃₄H₃₀N₄O₄S₂ | 645.76 | Sulfonamide, pyridyl | N/A | 223–225 | N/A | N/A |
Key Research Findings
Electronic Effects : The sulfonyl group in the target compound enhances polarity and acidity compared to sulfanyl or disulfide analogs, influencing solubility in polar solvents .
Thermal Stability : The high boiling point (385.4°C) of the target compound reflects strong intermolecular forces (dipole-dipole, van der Waals) due to the sulfonyl group .
Hazard Profile: Corrosivity distinguishes the target compound from non-classified analogs like 2-[4-(methylsulfanyl)phenyl]ethan-1-amine, necessitating specialized handling .
Synthetic Accessibility : The target compound’s simpler structure likely allows more straightforward synthesis than multi-ring disulfonamides (e.g., 5a), though direct yield comparisons are unavailable .
Biological Activity
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, also known by its CAS number 16191-76-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects.
- Molecular Formula : C11H17NO2S
- Molecular Weight : 227.32 g/mol
- Structure : The compound features an ethyl group attached to a sulfonamide moiety, which is linked to a phenyl group with a methyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine under controlled conditions. This synthetic route allows for the production of the compound in high yield and purity, making it suitable for various research applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .
Compound | MIC (µg/mL) | Bacterial Target |
---|---|---|
Sarumine | 8 | S. aureus |
Sulfonamide Derivative | 16 | E. coli |
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also possess similar effects. These compounds can modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response .
Case Studies and Research Findings
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant bacterial strains. This compound was included as part of a broader investigation into structure-activity relationships (SAR), revealing promising results against multi-drug resistant pathogens .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds similar to this compound significantly reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating a potential mechanism for its anti-inflammatory action .
- Enzyme Interaction : Molecular docking studies suggested that this compound interacts favorably with COX enzymes, potentially leading to effective inhibition. This interaction highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .
Q & A
Q. Basic: What synthetic methodologies are employed to synthesize N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves sulfonylation of an ethylamine derivative with 4-methylbenzenesulfonyl chloride. Key steps include:
- Step 1 : Reaction of 2-aminoethanol derivatives with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
- Step 2 : Alkylation of the intermediate with ethylating agents (e.g., ethyl bromide) in the presence of a base like K₂CO₃.
- Validation : Intermediates are confirmed via LC-MS (e.g., molecular ion peaks at m/z 318 [M-H]⁻) and IR spectroscopy (S=O stretches at 1297 cm⁻¹ and 1154 cm⁻¹) .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Aromatic protons from the 4-methylphenyl group appear as a singlet at δ 2.26 ppm (CH₃), with aromatic multiplet signals between δ 7.1–8.5 ppm .
- IR Spectroscopy : Confirm sulfonyl groups via symmetric/asymmetric S=O stretches (1332 cm⁻¹ and 1160 cm⁻¹) .
- LC-MS : Used to verify molecular weight (e.g., m/z 645 [M+] for disulfonamide derivatives) and purity (≥98% by UV at λmax 255 nm) .
Q. Basic: How does the reactivity of this compound vary under oxidative or reductive conditions?
Methodological Answer:
- Oxidation : The sulfonyl group is typically stable, but the ethylamine moiety may undergo oxidation to form nitro derivatives under strong conditions (e.g., KMnO₄/H₂SO₄).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces sulfonyl groups to thioethers, altering biological activity .
- Substitution : Reacts with nucleophiles (e.g., Grignard reagents) at the ethanamine chain, enabling functionalization .
Q. Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with X-ray crystallography to confirm stereochemistry and bond angles .
- Hirshfeld Surface Analysis : Resolves ambiguities in hydrogen bonding and π-π interactions (e.g., crystal packing % contributions: C⋯H 24.9%, H⋯H 31.4%) .
- Density Functional Theory (DFT) : Compare computed vs. experimental IR/Raman spectra to identify discrepancies in functional group assignments .
Q. Advanced: What crystallographic strategies are used to determine the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Parameters include space group P 1, unit cell dimensions (a = 9.784 Å, b = 10.231 Å, c = 14.519 Å), and refinement to R₁ = 0.048 .
- Thermal Ellipsoid Plots : Visualize molecular conformation (e.g., torsion angles of the sulfonyl-ethylamine chain: 72.3°) .
- Crystallographic Software : Use SHELXL or OLEX2 for structure solution and refinement .
Q. Advanced: How should researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli) with compound concentrations 1–256 µg/mL in DMSO .
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) at 24–72 hr exposures .
- Enzyme Inhibition : Test sulfonamide interactions with carbonic anhydrase via fluorescence quenching .
Q. Advanced: What protocols ensure safe handling and stability during long-term storage?
Methodological Answer:
- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation. Stability ≥5 years under these conditions .
- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15+ minutes and consult safety data sheets .
- Decontamination : Neutralize spills with 10% sodium bicarbonate solution before disposal .
Properties
IUPAC Name |
N-ethyl-2-(4-methylphenyl)sulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYSHSSSNRQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364750 | |
Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-76-7 | |
Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.